isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)Methyl)-1,2,3,4-tetrahydrocyclopent
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Overview
Description
Isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyano group, a hydroxytetrahydrofuran moiety, and a tetrahydrocyclopentane ring, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydrofuran Ring: The hydroxytetrahydrofuran moiety can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Assembly of the Cyclopentane Ring: The cyclopentane ring can be constructed through a series of cyclization reactions, often involving Grignard reagents or organolithium compounds.
Final Coupling: The final step involves coupling the hydroxytetrahydrofuran moiety with the cyclopentane ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
Isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electrophile, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopentane): A closely related compound with similar functional groups but different stereochemistry.
Isopropyl (®-7-cyano-4-(((2S,3R)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopentane): Another stereoisomer with distinct biological activity.
Uniqueness
The uniqueness of isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrocyclopent) lies in its specific stereochemistry and the combination of functional groups, which confer unique chemical reactivity and biological activity compared to its isomers and other similar compounds.
This detailed overview provides a comprehensive understanding of this compound), covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1307213-00-8 |
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Molecular Formula |
C21H25N3O4 |
Molecular Weight |
383.4409 |
Synonyms |
isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)Methyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbaMate |
Origin of Product |
United States |
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